2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative. The presence of trifluoromethyl and pentafluoroethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, lipophilicity, and bioavailability, which make them valuable in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with fluorinated reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorinated groups enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methoxy)-6-(trifluoromethyl)pyrimidine
- 2-Amino-4-(methoxy)-5-(trifluoromethyl)pyrimidine
- 2-Amino-4-(methoxy)-6-(pentafluoroethyl)pyrimidine
Uniqueness
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine is unique due to the simultaneous presence of both trifluoromethyl and pentafluoroethyl groups. This dual fluorination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not observed in compounds with only one type of fluorinated group .
Properties
IUPAC Name |
4-methoxy-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F8N3O/c1-20-4-2(7(11,12)13)3(18-5(17)19-4)6(9,10)8(14,15)16/h1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOSBQVMJVRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F8N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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